IRE1|A kinase-IN-1

Übersicht

Beschreibung

Inositol-requiring enzyme type 1 (IRE1) is a serine/threonine kinase that acts as one of three branches of the Unfolded Protein Response (UPR) signaling pathway, which is activated upon endoplasmic reticulum (ER) stress conditions . It is known to be capable of inducing both pro-survival and pro-apoptotic cellular responses .

Synthesis Analysis

The IRE1 luminal domain undergoes a conformational change to multimerize, resulting in trans-autophosphorylation and activation of the cytosolic kinase and endoribonuclease domain . ATP-competitive inhibitors that bind to the IRE1 kinase site can modulate the activity of the RNase domain through an allosteric relationship between the IRE1 kinase and RNase domains .Molecular Structure Analysis

IRE1 integrates multiple functional domains into a single ER-membrane-spanning protein. The lumenal domain senses unfolded proteins in the ER through indirect and direct mechanisms . The association of the lumenal domain promotes dimerization and oligomerization of the cytoplasmic kinase-RNase tandem domain .Chemical Reactions Analysis

Excess unfolded proteins in the ER lumen induce dimerization and oligomerization of IRE1, triggering kinase trans-autophosphorylation and RNase activation . Known ATP-competitive small-molecule IRE1 kinase inhibitors either allosterically disrupt or stabilize the active dimeric unit, accordingly inhibiting or stimulating RNase activity .Physical And Chemical Properties Analysis

Detailed knowledge of the molecular characteristics of the IRE1 protein and its activation may allow the design of specific kinase or RNase modulators that may act as drug candidates .Wissenschaftliche Forschungsanwendungen

RNA Splicing and ER Stress Response : IRE1 catalyzes spliceosome-independent mRNA splicing in response to ER stress, aiding in understanding RNaseL and pseudokinase mechanisms (Lee et al., 2008).

Kinase Inhibitor Development for Tumor Treatment : Inhibitors of IRE1 kinase can modulate RNase domain activity, suggesting potential in novel kinase inhibitor design for tumor therapy (Carlesso et al., 2018).

Activation of JNK Protein Kinases : IRE1 activates JNK protein kinases in response to ER stress, linking plasma membrane receptors to JNK activation (Urano et al., 2000).

Unfolded Protein Response in Eukaryotes : The structure of IRE1 provides insights into kinase and endoribonuclease activities in the unfolded protein response in eukaryotes (Ron & Hubbard, 2008).

Target for ATP-Competitive Inhibitors : IRE1α is a development target for ATP-competitive inhibitors, beneficial for treating myeloma and other secretory malignancies (Ali et al., 2011).

Oligomerization and Signaling Receptors : IRE1 oligomerization is crucial for its function, expanding the mechanistic repertoire of kinase-based signaling receptors (Korennykh et al., 2009).

Stress Response Activation : IRE1 and PERK, stress response kinases, are activated by unfolded proteins in the endoplasmic reticulum, signaling adaptive responses (Liu et al., 2000).

XBP1 mRNA Splicing and Transcription Factor Production : IRE1 initiates non-conventional splicing of XBP1 mRNA, leading to transcription factor XBP1s production, enhancing the ER's protein folding capacity (Peschek et al., 2015).

Potential Therapeutic Target for Various Pathologies : Modulation of IRE1 may impact cell viability significantly and offers a promising avenue for novel therapeutic strategies (Siwecka et al., 2021).

Role in Immunoglobulin Synthesis and Secretion : IRE1 curtails immunoglobulin synthesis and secretion from plasma cells (Benhamron et al., 2014).

Wirkmechanismus

IRE1 spans the endoplasmic reticulum membrane, comprising a sensory lumenal domain, and tandem kinase and endoribonuclease (RNase) cytoplasmic domains. Excess unfolded proteins in the ER lumen induce dimerization and oligomerization of IRE1, triggering kinase trans-autophosphorylation and RNase activation .

Safety and Hazards

Zukünftige Richtungen

Emerging evidence suggests that genetic or pharmacological modulation of IRE1 may have a significant impact on cell viability, and thus may be a promising step forward towards the development of novel therapeutic strategies . The introduction of new therapies based on IRE1α inhibition may increase treatment efficacy and reduce the side effects of blood cancer therapy .

Eigenschaften

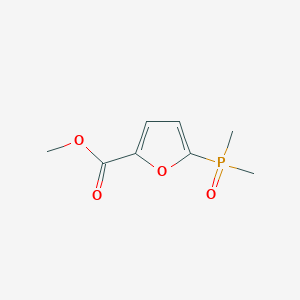

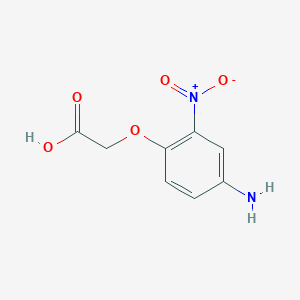

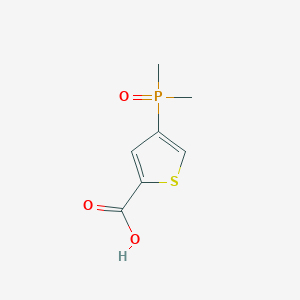

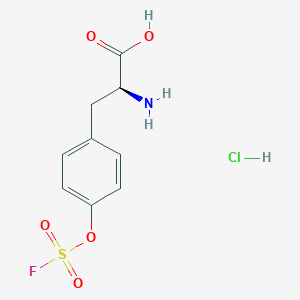

IUPAC Name |

3-(2-anilino-6-fluoro-1H-benzimidazol-5-yl)-6-chloro-N-[(1-methylpiperidin-4-yl)methyl]imidazo[1,2-b]pyridazin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClFN8/c1-35-9-7-16(8-10-35)14-29-22-13-24(27)34-36-23(15-30-25(22)36)18-11-20-21(12-19(18)28)33-26(32-20)31-17-5-3-2-4-6-17/h2-6,11-13,15-16,29H,7-10,14H2,1H3,(H2,31,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRAHARGXSNSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC2=CC(=NN3C2=NC=C3C4=CC5=C(C=C4F)NC(=N5)NC6=CC=CC=C6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClFN8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

IRE1alpha kinase-IN-1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzaldehyde](/img/structure/B8139915.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-](/img/structure/B8139921.png)

![3-fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B8139925.png)

![[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B8139939.png)

![2-[3-(1-Methoxycyclobutyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8139950.png)